1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a unique structure combining a dimethoxyphenyl group, a furan ring, and an oxadiazole moiety, which contribute to its diverse chemical properties and biological activities.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-22-11-6-5-10(8-13(11)23-2)9-17-15(21)18-16-20-19-14(25-16)12-4-3-7-24-12/h3-8H,9H2,1-2H3,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGJCRKJMRRTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be incorporated through a cyclization reaction involving a suitable precursor.
Attachment of the dimethoxyphenyl group: This step often involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the intermediate compound.
Final urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the core structure.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Studies have explored its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea can be compared with other similar compounds, such as:
1-[(3,4-Dimethoxyphenyl)methyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea: This compound features a thiophene ring instead of a furan ring, which can lead to different chemical and biological properties.
1-[(3,4-Dimethoxyphenyl)methyl]-3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]urea: The presence of a pyridine ring introduces additional nitrogen atoms, potentially affecting the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities compared to its analogs.
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.34 g/mol. The compound features a urea group linked to a 1,3,4-oxadiazole moiety and a dimethoxyphenyl group, contributing to its biological activity.
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanism often involves the inhibition of various enzymes and proteins critical for cancer cell proliferation:
- Inhibition of Enzymes : The compound has shown potential in inhibiting thymidylate synthase and histone deacetylases (HDAC), both of which are important targets in cancer therapy .
- Cytotoxicity : In vitro studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess cytotoxic effects against multiple cancer cell lines. For instance, structural modifications on the oxadiazole ring can enhance its potency against specific tumor types .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been documented. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory properties. These effects could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Table: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study examining the anticancer efficacy of various 1,3,4-oxadiazole derivatives, researchers found that modifications to the furan and phenyl groups significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The study employed molecular docking techniques to predict binding affinities to target enzymes involved in cancer progression .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific structural modifications enhanced antibacterial activity compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
